Bienvenue dans la boutique en ligne BenchChem!

Methyl-L-NIO hydrochloride

Nitric oxide synthase Enzyme kinetics Isoform selectivity

Methyl-L-NIO hydrochloride (CAS 150403-96-6), chemically N5-(1-iminopropyl)-L-ornithine monohydrochloride, is a competitive inhibitor of nitric oxide synthase (NOS) that also potently inhibits human dimethylarginine dimethylaminohydrolase (hDDAH) with an IC50 of 70 μM. It competes with L-arginine for the NOS substrate binding site, demonstrating differential affinity across the three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).

Molecular Formula C8H18ClN3O2
Molecular Weight 223.70 g/mol
Cat. No. B584873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-L-NIO hydrochloride
SynonymsN5-(1-iminopropyl)-L-ornithine, monohydrochloride
Molecular FormulaC8H18ClN3O2
Molecular Weight223.70 g/mol
Structural Identifiers
SMILESCCC(=NCCCC(C(=O)O)N)N.Cl
InChIInChI=1S/C8H17N3O2.ClH/c1-2-7(10)11-5-3-4-6(9)8(12)13;/h6H,2-5,9H2,1H3,(H2,10,11)(H,12,13);1H/t6-;/m0./s1
InChIKeyFADRJPGCWHNIBW-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A crystalline solid

Methyl-L-NIO Hydrochloride: A Dual-Function NOS/DDAH Inhibitor for Isoform-Specific Nitric Oxide Research


Methyl-L-NIO hydrochloride (CAS 150403-96-6), chemically N5-(1-iminopropyl)-L-ornithine monohydrochloride, is a competitive inhibitor of nitric oxide synthase (NOS) that also potently inhibits human dimethylarginine dimethylaminohydrolase (hDDAH) with an IC50 of 70 μM . It competes with L-arginine for the NOS substrate binding site, demonstrating differential affinity across the three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) . The compound is supplied as a crystalline solid with purity ≥98% and is intended exclusively for research applications [1].

Why Methyl-L-NIO Hydrochloride Cannot Be Replaced by Generic NOS Inhibitors Like L-NMMA or L-NAME


Substituting Methyl-L-NIO hydrochloride with a generic NOS inhibitor such as L-NMMA or L-NAME introduces confounding variables due to marked differences in isoform selectivity profiles and off-target activities. While L-NMMA potently inhibits nNOS (Ki = 0.18 μM) and eNOS (Ki = 0.4 μM) with modest iNOS selectivity (Ki = 6 μM), and L-NAME exhibits even greater nNOS/eNOS potency (Ki values 15 nM and 39 nM respectively) , Methyl-L-NIO provides a distinct profile with nNOS Ki = 3.0 μM, eNOS Ki = 10.0 μM, and iNOS Ki = 9.5 μM . More critically, Methyl-L-NIO uniquely inhibits hDDAH (IC50 = 70 μM), an activity absent in L-NMMA and L-NAME, which fundamentally alters the cellular ADMA/NO axis . These divergent pharmacological signatures render generic substitution scientifically invalid for experiments requiring precise control over the NOS/DDAH pathway.

Quantitative Differentiation of Methyl-L-NIO Hydrochloride Versus Key NOS Inhibitor Comparators


Isoform Ki Values: Methyl-L-NIO Exhibits 3.3-Fold Higher Affinity for nNOS Over eNOS, in Contrast to L-NIO

Methyl-L-NIO hydrochloride demonstrates preferential inhibition of nNOS (Ki = 3.0 μM) over eNOS (Ki = 10.0 μM), a 3.3-fold difference . In contrast, its close structural analog L-NIO (lacking the methyl group) inhibits nNOS with Ki = 1.7 μM, eNOS with Ki = 3.9 μM, and iNOS with Ki = 3.9 μM, representing only a 2.3-fold nNOS/eNOS selectivity and a non-selective overall profile . While L-NIO is a more potent inhibitor across all isoforms, its lack of isoform discrimination may be undesirable in studies requiring nNOS-specific modulation.

Nitric oxide synthase Enzyme kinetics Isoform selectivity

Percentage Inhibition at 100 μM: Methyl-L-NIO Spares eNOS Activity While Potently Inhibiting nNOS

At a concentration of 100 μM, Methyl-L-NIO hydrochloride inhibits nNOS by 77%, iNOS by 72%, but eNOS by only 20% . This differential inhibition profile is not replicated by non-selective inhibitors such as L-NMMA, which at 100 μM inhibits all isoforms more uniformly. The low eNOS inhibition at 100 μM is particularly relevant for studies where preservation of endothelial NO production is essential.

Neuronal nitric oxide synthase Endothelial function Concentration-response

DDAH Inhibition: Methyl-L-NIO Uniquely Targets Dimethylarginine Dimethylaminohydrolase, Unlike Other NOS Inhibitors

Methyl-L-NIO hydrochloride is a potent inhibitor of human DDAH with an IC50 of 70 μM . This activity is absent in other commonly used NOS inhibitors, including L-NIO, L-NMMA, L-NAME, and 1400W. DDAH metabolizes asymmetric dimethylarginine (ADMA), an endogenous NOS inhibitor; therefore, Methyl-L-NIO simultaneously inhibits NOS directly and elevates ADMA, leading to a dual mechanism of NO suppression [1]. The 1.9 Å X-ray crystal structure of the N5-(1-iminopropyl)-L-ornithine:DDAH-1 complex confirms covalent bond formation with the active-site Cys274 [2].

Dimethylarginine dimethylaminohydrolase ADMA metabolism Dual pharmacology

Comparative Inactivation Potency: Methyl-L-NIO Is 10-Fold Less Potent Than L-NIO as a Mechanism-Based Inactivator

Methyl-L-NIO requires a 10-fold higher concentration to achieve the same level of NOS inactivation as observed with L-NIO [1]. This difference stems from the methyl substitution, which reduces the compound's efficacy as a mechanism-based inactivator. This property is critical for experimental design: Methyl-L-NIO functions primarily as a reversible competitive inhibitor, whereas L-NIO acts as both a competitive inhibitor and a more potent irreversible inactivator.

Enzyme inactivation Mechanism-based inhibition Structure-activity relationship

Absence of Reported In Vivo Data: Methyl-L-NIO Is Strictly an In Vitro Research Tool

As of 2026, no animal in vivo data or clinical trial results have been reported for Methyl-L-NIO hydrochloride [1]. This contrasts sharply with comparators like L-NAME and L-NMMA, for which extensive in vivo pharmacology has been characterized, including dose-dependent blood pressure effects and hypertension induction models . The lack of in vivo characterization is a critical differentiator for procurement decisions.

In vivo pharmacology Preclinical development Experimental limitations

Recommended Research Applications for Methyl-L-NIO Hydrochloride Based on Quantified Differentiation


nNOS-Selective Inhibition Studies Requiring eNOS Sparing

Methyl-L-NIO hydrochloride at 100 μM inhibits nNOS by 77% while limiting eNOS inhibition to only 20%, providing a functional window for dissecting neuronal NO signaling in mixed cell populations or tissue preparations where endothelial NO production must be preserved . This profile is distinct from non-selective inhibitors like L-NMMA and L-NAME, which suppress eNOS at similar concentrations.

Dual NOS/DDAH Pathway Investigation

For research examining the intersection of direct NOS inhibition and ADMA-mediated NOS regulation, Methyl-L-NIO is the only commercially available inhibitor with dual activity (NOS Ki values: nNOS 3.0 μM, eNOS 10.0 μM, iNOS 9.5 μM; hDDAH IC50 = 70 μM) . This dual pharmacology is particularly relevant in endothelial dysfunction and cardiovascular disease models.

Reversible Competitive NOS Inhibition Without Irreversible Inactivation

Unlike L-NIO, which acts as a potent mechanism-based inactivator, Methyl-L-NIO requires 10-fold higher concentrations to achieve inactivation and thus functions primarily as a reversible competitive inhibitor [1]. This property is advantageous for kinetic studies requiring equilibrium binding conditions and minimal covalent modification.

In Vitro Mechanistic Studies Exclusively (No In Vivo Applications)

Due to the complete absence of reported animal in vivo data [2], Methyl-L-NIO hydrochloride should be reserved for in vitro biochemical, cellular, and ex vivo tissue experiments. Researchers seeking in vivo NOS inhibition should select well-characterized alternatives such as L-NAME or L-NMMA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl-L-NIO hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.